molecular formula C21H23NO2 B1665496 ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)- CAS No. 111935-92-3

ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-

Cat. No. B1665496
M. Wt: 321.4 g/mol
InChI Key: DNEFVGDOXSNBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline, p-(5-(2-naphthyloxy)pentyloxy)- is a bioactive chemical.

Scientific Research Applications

Proton Transfer and Structure

  • N-salicylideneaniline-type compounds, including derivatives of aniline, exhibit significant proton transfer and intramolecular hydrogen bond characteristics. These properties are influenced by π-electron delocalization, impacting their stability and structure (Inabe et al., 1994).

Polymer Applications

  • Aniline derivatives have been investigated in the formation of copolymers, displaying significant electrochemical and spectroelectrochemical properties, making them suitable for various material applications (Chung et al., 2001).
  • Poly(naphthylamine) copolymers demonstrate antimicrobial effects, suggesting potential use in biomaterials for food packaging and medical devices (Riaz & Ashraf, 2013).

Optical Properties

  • Aniline derivatives have been studied for their ultra-violet absorption spectra, providing insights into their photophysical properties and potential applications in light-sensitive materials and technologies (Lin & Lin, 1961).

Chemical Interaction and Catalysis

  • Aniline compounds interact with various substances, influencing reactions like ozonation, which is significant for understanding chemical pathways and environmental impact (Tekle-Röttering et al., 2016).
  • Specific aniline derivatives are used in the synthesis of novel titanium complexes, showing high catalytic performance for ethylene polymerization, indicating potential industrial applications (Ping, 2007).

Sensor Applications

  • Aniline-based materials have been utilized in sensor applications, exploiting their properties for detecting and measuring various chemical substances (Shoji & Freund, 2001).

Environmental Impact

  • Research on aniline degradation by specific bacterial strains contributes to understanding environmental pollution control and remediation strategies (Wen-hui, 2008).

properties

CAS RN

111935-92-3

Product Name

ANILINE, p-(5-(2-NAPHTHYLOXY)PENTYLOXY)-

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

4-(5-naphthalen-2-yloxypentoxy)aniline

InChI

InChI=1S/C21H23NO2/c22-19-9-12-20(13-10-19)23-14-4-1-5-15-24-21-11-8-17-6-2-3-7-18(17)16-21/h2-3,6-13,16H,1,4-5,14-15,22H2

InChI Key

DNEFVGDOXSNBTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCCOC3=CC=C(C=C3)N

Appearance

Solid powder

Other CAS RN

111935-92-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, p-(5-(2-naphthyloxy)pentyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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